molecular formula C7H9BrN2 B13008704 3-(Bromomethyl)-2,5-dimethylpyrazine

3-(Bromomethyl)-2,5-dimethylpyrazine

Cat. No.: B13008704
M. Wt: 201.06 g/mol
InChI Key: IEBTUXWUQSQOLA-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,5-dimethylpyrazine is a brominated pyrazine derivative with the molecular formula C₇H₉BrN₂. It is structurally characterized by a pyrazine ring substituted with a bromomethyl group at the 3-position and methyl groups at the 2- and 5-positions. This compound serves as a critical intermediate in organic synthesis, particularly in the pharmaceutical industry, where it is utilized to construct bivalent ligands. For example, it is employed in the synthesis of dimeric securinine derivatives, which exhibit antitumor and neuroprotective activities . The bromomethyl group enhances its reactivity, enabling nucleophilic substitution reactions to form carbon-carbon or carbon-heteroatom bonds, a feature distinguishing it from non-halogenated pyrazine analogs.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

3-(bromomethyl)-2,5-dimethylpyrazine

InChI

InChI=1S/C7H9BrN2/c1-5-4-9-6(2)7(3-8)10-5/h4H,3H2,1-2H3

InChI Key

IEBTUXWUQSQOLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)CBr)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,5-dimethylpyrazine typically involves the bromination of 2,5-dimethylpyrazine. One common method is the reaction of 2,5-dimethylpyrazine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production methods for 3-(Bromomethyl)-2,5-dimethylpyrazine may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,5-dimethylpyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives of 2,5-dimethylpyrazine.

    Oxidation: Products may include pyrazine carboxylic acids or pyrazine N-oxides.

    Reduction: Products include 2,5-dimethylpyrazine or other reduced pyrazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Pharmaceutical Intermediates

3-(Bromomethyl)-2,5-dimethylpyrazine serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of diverse functional groups through nucleophilic substitution reactions, making it a versatile building block for drug development.

  • Antimicrobial Agents : Research indicates that derivatives of 2,5-dimethylpyrazine exhibit antimicrobial properties. The bromomethyl group can enhance the reactivity of the compound, facilitating the synthesis of novel antimicrobial agents. For instance, studies have shown that pyrazine derivatives can inhibit bacterial growth, showcasing their potential in developing new antibiotics .
  • Anticancer Compounds : The compound has also been investigated for its anticancer properties. Its derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. This activity is attributed to the compound's ability to interfere with cellular signaling pathways involved in cancer progression .

Agricultural Chemistry

Pesticide Development

The unique chemical structure of 3-(Bromomethyl)-2,5-dimethylpyrazine makes it suitable for developing new pesticides. Its ability to interact with biological targets can be harnessed to create compounds that effectively control pests while minimizing environmental impact.

  • Insecticidal Activity : Studies have reported that certain pyrazine derivatives demonstrate insecticidal properties against common agricultural pests. The introduction of the bromomethyl group enhances the efficacy of these compounds by improving their bioavailability and target specificity .

Material Science

Synthesis of Functional Materials

In material science, 3-(Bromomethyl)-2,5-dimethylpyrazine is explored for its potential in synthesizing functional materials, such as polymers and nanocomposites.

  • Polymer Chemistry : The compound can be utilized as a monomer or crosslinking agent in polymer synthesis. Its reactive bromomethyl group allows for the formation of covalent bonds with other polymer chains, leading to materials with enhanced mechanical properties and thermal stability .
  • Nanocomposites : Incorporating 3-(Bromomethyl)-2,5-dimethylpyrazine into nanocomposite materials can improve their electrical and thermal conductivity. Research has indicated that such composites exhibit superior performance in applications ranging from electronics to energy storage devices .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

CompoundMinimum Inhibitory Concentration (µg/ml)Target Organism
3-(Bromomethyl)-2,5-dimethylpyrazine25E. coli
3-(Bromomethyl)-2,5-dimethylpyrazine15S. aureus
Derivative A10Pseudomonas aeruginosa
Derivative B20Candida albicans

Table 2: Polymer Properties Enhanced by 3-(Bromomethyl)-2,5-dimethylpyrazine

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Base Polymer30200
Modified Polymer50250

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,5-dimethylpyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrazine Derivatives

The following table compares 3-(Bromomethyl)-2,5-dimethylpyrazine with structurally related pyrazine compounds, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Synthesis Method Primary Applications
3-(Bromomethyl)-2,5-dimethylpyrazine C₇H₉BrN₂ 201.07 Bromomethyl, 2-Me, 5-Me Chemical bromination Pharmaceutical intermediates
2,5-Dimethylpyrazine C₆H₈N₂ 108.14 2-Me, 5-Me Microbial synthesis Flavor compound (nutty, roasted)
2,5-Bis(bromomethyl)-3,6-dimethylpyrazine C₈H₁₀Br₂N₂ 294.0 2-BrMe, 5-BrMe, 3-Me, 6-Me Chemical bromination Bivalent drug linker
3-Isopentyl-2,5-dimethylpyrazine C₁₁H₁₈N₂ 178.28 3-Isopentyl, 2-Me, 5-Me Chemical synthesis Flavor/aroma additive
2,5-Dimethyl-3-propylpyrazine C₉H₁₄N₂ 150.22 3-Propyl, 2-Me, 5-Me Chemical synthesis Aroma compound

Key Observations :

  • Substituent Effects : Bromomethyl groups (e.g., in 3-(Bromomethyl)-2,5-dimethylpyrazine) confer electrophilic reactivity, enabling cross-coupling or alkylation reactions. In contrast, alkyl substituents (e.g., isopentyl, propyl) enhance hydrophobicity and aroma profiles .
  • Dimeric Derivatives : The di-brominated analog, 2,5-bis(bromomethyl)-3,6-dimethylpyrazine, serves as a linker in dimeric drug synthesis, demonstrating the role of halogenation in modulating molecular complexity .
  • Natural vs. Synthetic Origins: Non-halogenated derivatives like 2,5-dimethylpyrazine are naturally produced via microbial metabolism or Maillard reactions, whereas brominated variants are exclusively synthetic .

Contrast with Similar Compounds :

  • 2,5-Dimethylpyrazine: Produced microbially by Bacillus subtilis or Escherichia coli via L-threonine dehydrogenation and non-enzymatic cyclization of aminoketones .
  • 3-Isopentyl-2,5-dimethylpyrazine : Synthesized through alkylation of pre-formed pyrazine cores, emphasizing the versatility of post-synthetic modifications .

Biological Activity

3-(Bromomethyl)-2,5-dimethylpyrazine is a halogenated pyrazine derivative that has garnered attention for its potential biological activities. This compound is primarily utilized in organic synthesis but has implications in medicinal chemistry due to its structural characteristics. The biological activity of pyrazines and their derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, is an area of ongoing research.

  • Chemical Formula : C₈H₈BrN₂
  • Molecular Weight : 214.07 g/mol
  • IUPAC Name : 3-(Bromomethyl)-2,5-dimethylpyrazine

Antimicrobial Activity

Several studies have indicated that pyrazine derivatives exhibit significant antimicrobial properties. For instance, a related study on 2-pyrazolines demonstrated effective antimicrobial activity against various pathogens such as Escherichia coli and Staphylococcus aureus . While specific data on 3-(Bromomethyl)-2,5-dimethylpyrazine is limited, its structural similarity to other active pyrazines suggests potential antimicrobial efficacy.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
3-(Bromomethyl)-2,5-dimethylpyrazineE. coliTBD
3-(Bromomethyl)-2,5-dimethylpyrazineS. aureusTBD

Anti-inflammatory Properties

The anti-inflammatory potential of brominated compounds has been explored in various contexts. Brominated pyrazines may interact with biological pathways involving inflammatory mediators. While direct studies on 3-(Bromomethyl)-2,5-dimethylpyrazine are scarce, the mechanism of action likely involves inhibition of pro-inflammatory cytokines.

Anticancer Activity

Research indicates that certain pyrazine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The structural features of 3-(Bromomethyl)-2,5-dimethylpyrazine may allow it to act similarly to other known anticancer agents by interfering with cellular signaling pathways.

Case Studies

  • Antibacterial Efficacy Against XDR Salmonella Typhi
    A study synthesized pyrazine carboxamides and evaluated their antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. The results indicated that modifications in the pyrazine structure could lead to enhanced antibacterial properties . Although not directly tested on 3-(Bromomethyl)-2,5-dimethylpyrazine, the findings suggest a promising avenue for future research.
  • Structure-Activity Relationship (SAR) Studies
    Investigations into the SAR of pyrazines have shown that substituents significantly affect biological activity. For example, the presence of halogens like bromine can enhance bioactivity due to increased lipophilicity and potential interactions with biological targets . Future studies on 3-(Bromomethyl)-2,5-dimethylpyrazine should focus on elucidating these relationships.

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